3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione
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Overview
Description
3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione is a chemical compound that features a thiolane ring substituted with a 5-bromo-2-furylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione typically involves the bromination of 2-furfural to obtain 5-bromo-2-furfural . This intermediate is then reacted with thiolane-1,1-dione under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent-free environment and specific catalysts to ensure high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The bromine atom in the 5-bromo-2-furyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted furylmethylamino-thiolane derivatives.
Scientific Research Applications
3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione
- 3-{[(5-Bromo-2-chlorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione
Uniqueness
3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione is unique due to its specific substitution pattern and the presence of the 5-bromo-2-furyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYQVQVQREXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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